molecular formula C18H34N4O4 B14731031 4,4'-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one) CAS No. 6268-54-8

4,4'-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one)

Cat. No.: B14731031
CAS No.: 6268-54-8
M. Wt: 370.5 g/mol
InChI Key: SUXRTBGZFDSLEU-UHFFFAOYSA-N
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Description

4,4’-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one) is a complex organic compound characterized by the presence of nitrosoimino groups and ketone functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one) typically involves the reaction of hexane-1,6-diamine with nitrosating agents under controlled conditions. The process may include steps such as:

    Nitrosation: Hexane-1,6-diamine is treated with nitrosating agents like sodium nitrite in the presence of an acid to form the nitrosoimino groups.

    Ketone Formation: The intermediate product is then reacted with 4-methylpentan-2-one under specific conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This includes precise control of reaction temperatures, pH levels, and the use of catalysts to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4,4’-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one) undergoes various chemical reactions, including:

    Oxidation: The nitrosoimino groups can be oxidized to form nitro compounds.

    Reduction: Reduction reactions can convert the nitrosoimino groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can react with the compound under mild conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

4,4’-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4’-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one) involves its interaction with molecular targets through its functional groups. The nitrosoimino groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The ketone functionalities may also participate in reactions with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-[Hexane-1,6-diylbis(oxy)]bisbenzonitrile
  • N,N’-(Hexane-1,6-diyl)bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionamide]

Uniqueness

4,4’-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one) is unique due to its combination of nitrosoimino and ketone groups, which confer distinct reactivity and potential applications. Unlike similar compounds, it can undergo a wider range of chemical reactions and has diverse applications in various fields.

Properties

CAS No.

6268-54-8

Molecular Formula

C18H34N4O4

Molecular Weight

370.5 g/mol

IUPAC Name

N-(2-methyl-4-oxopentan-2-yl)-N-[6-[(2-methyl-4-oxopentan-2-yl)-nitrosoamino]hexyl]nitrous amide

InChI

InChI=1S/C18H34N4O4/c1-15(23)13-17(3,4)21(19-25)11-9-7-8-10-12-22(20-26)18(5,6)14-16(2)24/h7-14H2,1-6H3

InChI Key

SUXRTBGZFDSLEU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C)(C)N(CCCCCCN(C(C)(C)CC(=O)C)N=O)N=O

Origin of Product

United States

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